molecular formula C9H15N3O2 B1444030 N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1255856-50-8

N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B1444030
CAS No.: 1255856-50-8
M. Wt: 197.23 g/mol
InChI Key: HJMBRFAFAZBECD-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.24 g/mol It is characterized by the presence of a cyclopropyl group, a piperazine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide typically involves the reaction of cyclopropylamine with 2-(3-oxopiperazin-2-yl)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide: Unique due to its specific structural features.

    N-cyclopropyl-2-(3-oxopiperazin-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-cyclopropyl-2-(3-oxopiperazin-2-yl)butyramide: Contains a butyramide group, differing in the length of the carbon chain.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropyl group and a piperazine ring, contributing to its unique pharmacological profile. The compound's structure can be represented as follows:

N cyclopropyl 2 3 oxopiperazin 2 yl acetamide\text{N cyclopropyl 2 3 oxopiperazin 2 yl acetamide}

This structure allows for interactions with various biological targets, influencing its activity in different biological systems.

The mechanism of action of this compound involves the modulation of enzyme and receptor activities. The compound may act as an antagonist , inverse agonist , or allosteric modulator , depending on the specific biological context. Key interactions include:

  • Binding to receptors: The compound can bind to specific receptors, altering their activity and initiating downstream signaling pathways.
  • Enzyme modulation: It may inhibit or activate certain enzymes, impacting metabolic processes.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that this compound may possess antiproliferative effects against certain cancer cell lines. For example, it has shown promise in inhibiting the growth of A549 lung carcinoma cells.
  • Neuroprotective Effects: Investigations into its neuroprotective properties are ongoing, with some evidence suggesting potential benefits in models of neurodegeneration.
  • Antimicrobial Properties: Some studies have hinted at antimicrobial activity, although further research is required to confirm these findings.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of A549 cell proliferation
NeuroprotectionPotential protective effects in models
AntimicrobialPreliminary antimicrobial activity

Case Study: Anticancer Activity

In a study focusing on the anticancer potential of this compound, researchers evaluated its effects on A549 lung carcinoma cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent response. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropyl + piperazineAnticancer, neuroprotective
N-cyclopropyl-2-(3-oxopiperazin-2-yl)propionamideCyclopropyl + piperazine + propionamideLimited data
N-cyclopropyl-2-(3-oxopiperazin-2-yl)butyramideCyclopropyl + piperazine + butyramideLimited data

Properties

IUPAC Name

N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c13-8(12-6-1-2-6)5-7-9(14)11-4-3-10-7/h6-7,10H,1-5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMBRFAFAZBECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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